molecular formula C19H16O5 B2721799 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 610758-61-7

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No. B2721799
M. Wt: 324.332
InChI Key: CDJHYMNZHZFNMD-UHFFFAOYSA-N
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Description

The compound is a derivative of coumarin, a type of phenolic compound . Phenolic compounds are known for their diverse structures and wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, phenolic compounds like this are often synthesized using various borylation approaches .


Chemical Reactions Analysis

Phenolic compounds, such as this one, can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .

Scientific Research Applications

  • Chemical Synthesis and Modifications :

    • The compound has been used in the synthesis of thiazolidin-4-ones based on coumarin derivatives. This process involves various chemical reactions like condensation and cyclo-condensation, showing the compound's reactivity and utility in creating new chemical entities (Čačić et al., 2009).
    • It has also been involved in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, showcasing its versatility in organic synthesis (Velikorodov et al., 2014).
  • Antibacterial Activity :

    • Research has demonstrated its role in synthesizing compounds with potential antibacterial activity. For instance, derivatives of 4-hydroxy-chromen-2-one synthesized using similar compounds have shown significant antibacterial effects (Behrami & Dobroshi, 2019).
  • Antimicrobial Properties :

    • Similar compounds have been synthesized and evaluated for their antimicrobial activity. This indicates the potential use of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in developing antimicrobial agents (Čačić et al., 2006).
  • Cancer Research :

    • Derivatives similar to this compound have been studied for their anti-proliferative activity against human cancer cells. This highlights the compound's potential role in cancer research and therapy (Venkateswararao et al., 2014).
  • Pharmaceutical Development :

    • The compound's derivatives have been explored for cytotoxic activity in cancer cell lines, indicating its relevance in the development of new pharmaceutical agents (Musa et al., 2011).
  • Organic Chemistry and Material Science :

    • Its application extends to the synthesis of complex organic compounds like pyrazole ligands, which are useful in material science and organic chemistry (Budzisz et al., 2004).
  • Analytical Chemistry :

    • In analytical chemistry, it's used to understand co-crystal structures, aiding in the development of new analytical methods and materials (Kadhum et al., 2012).
  • Novel Compound Synthesis :

    • This compound is a key ingredient in synthesizing novel pyrazolopyrimidines and imidazothiazoles, demonstrating its utility in creating diverse chemical structures (Rao & Reddy, 2008).

properties

IUPAC Name

[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11-18(14-6-4-5-7-16(14)22-3)19(21)15-9-8-13(24-12(2)20)10-17(15)23-11/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJHYMNZHZFNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Citations

For This Compound
2
Citations
MS Frasinyuk, SP Bondarenko… - Chemistry of natural …, 2006 - researchgate.net
Flavonoids as a class are some of the most widely distributed compounds of plant origin. Representatives of them are present in practically all plant species [1]. Flavonoids are most …
Number of citations: 6 www.researchgate.net
F Francavilla, F Sarcina, IA Schepetkin… - European Journal of …, 2023 - Elsevier
Formyl peptide receptor-1 (FPR1) is a G protein-coupled chemoattractant receptor that plays a crucial role in the trafficking of leukocytes into the sites of bacterial infection and …
Number of citations: 3 www.sciencedirect.com

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